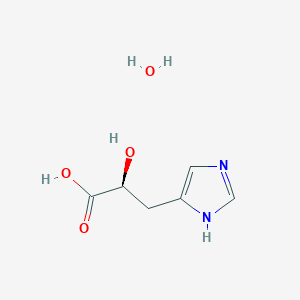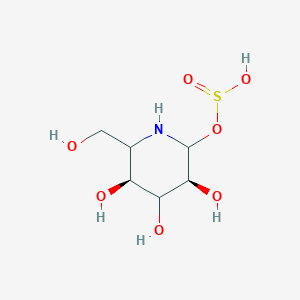![molecular formula C₁₁H₁₉NO₇ B1140256 Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate CAS No. 471242-81-6](/img/structure/B1140256.png)
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate often involves catalytic processes. For example, dimethyl 2-(formylmethyl)butanedioate, a compound with a related structure, can be synthesized through regioselective homogeneous catalytic hydroformylation of dimethyl itaconate using PtCl(SnCl3)[(R,R)-DIOP] as the catalyst precursor. This process demonstrates the intricate catalytic methods that can be applied to synthesize complex esters and related compounds, with varying degrees of enantiomeric excess and optical yields indicating the potential for asymmetric synthesis techniques (Kollár, Consiglio, & Pino, 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is crucial for understanding their reactivity and physical properties. Detailed molecular structure analysis can be conducted through X-ray crystallography, which reveals the conformation, stereochemistry, and intermolecular interactions of these molecules. For instance, the crystal structure analysis of dimethyl syn-(Z)-2-(4-methyl-phenylmethylene)-3-(1,5,5-trimethylpyrrolidin-2-ylidene)butanedioate sheds light on its constitution and preferred conformation in the solid state, highlighting the differences in conformations of the functional groups (Zellmer, Niewa, Preut, & Kreher, 1997).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate and related compounds can be explored through their participation in various chemical reactions. For example, the hydrocarbonylation of prop-2-en-1-ol catalyzed by [Rh2(O2CMe)4]–PEt3 showcases the production of butane-1,4-diol and 2-methylpropan-1-ol, revealing insights into the reaction mechanisms and the influence of catalytic systems on the selectivity and yield of target products (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
科学的研究の応用
Chemical and Biological Applications
Biopolymer Modification and Applications
Research into the modification of xylan, a biopolymer, shows promise for creating new ethers and esters with specific properties. This research demonstrates the potential for chemical modification in creating materials with tailored properties for various applications, such as drug delivery and additive manufacturing (Petzold-Welcke et al., 2014).
Environmental and Safety Assessments
Studies on the environmental distribution and fate of siloxanes, including dimethylsiloxanes and modified siloxanes, highlight the importance of assessing the environmental impact of chemical compounds. Such research is crucial for understanding the persistence and potential ecological effects of various chemicals, guiding their safe and sustainable use (Xiang et al., 2021).
Emerging Chemical Analysis Techniques
Advancements in Analysis Methods
The development of novel sample preparation and analysis methods for phthalates in food and packaging demonstrates the ongoing evolution of analytical chemistry. These advancements are vital for ensuring food safety, regulatory compliance, and the protection of public health (Haji Harunarashid et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
特性
IUPAC Name |
dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDATOSTIXPOHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144569 |
Source


|
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
CAS RN |
471242-81-6 |
Source


|
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471242-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

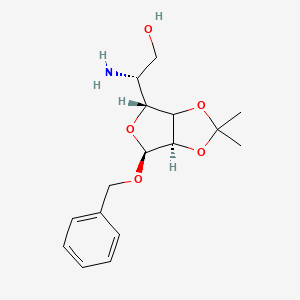
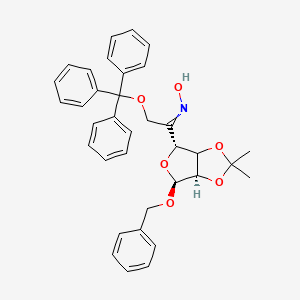

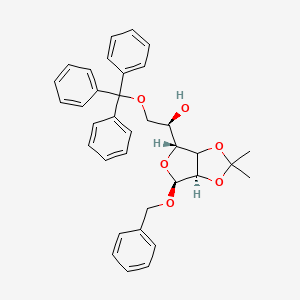
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
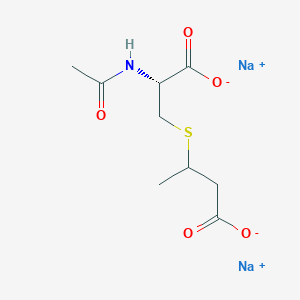
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
